1,4-Bis(p-tolyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(p-tolyloxy)benzene is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two 4-methylphenoxy groups are attached to the 1 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methylphenol+1,4-DibromobenzeneK2CO3,DMF,Δthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(p-tolyloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating groups (4-methylphenoxy) on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Halogenation: Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Nitration: HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Major Products Formed
Halogenation: 1,4-Bis(4-chloromethylphenoxy)benzene or 1,4-Bis(4-bromomethylphenoxy)benzene.
Nitration: 1,4-Bis(4-nitromethylphenoxy)benzene.
Oxidation: 1,4-Bis(4-carboxyphenoxy)benzene.
Scientific Research Applications
1,4-Bis(p-tolyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1,4-Bis(p-tolyloxy)benzene largely depends on its chemical structure and the specific application. In electrophilic aromatic substitution reactions, the electron-donating 4-methylphenoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Similar in structure but with methoxy groups instead of 4-methylphenoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of 4-methylphenoxy groups.
1,4-Bis(4-chlorophenoxy)benzene: Similar structure with chlorophenoxy groups.
Uniqueness
1,4-Bis(p-tolyloxy)benzene is unique due to the presence of 4-methylphenoxy groups, which impart distinct electronic and steric properties
Properties
CAS No. |
30427-94-2 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,4-bis(4-methylphenoxy)benzene |
InChI |
InChI=1S/C20H18O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI Key |
BZMWYTDVUYRVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.